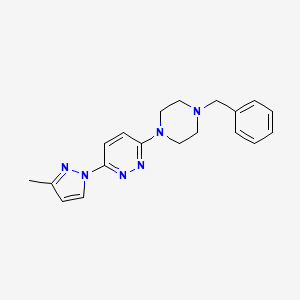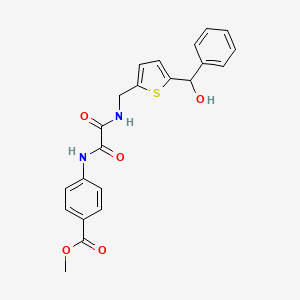![molecular formula C18H14N2O3S2 B2490079 7-メトキシ-N-(4-(メチルチオ)ベンゾ[d]チアゾール-2-イル)ベンゾフラン-2-カルボキサミド CAS No. 921783-44-0](/img/structure/B2490079.png)
7-メトキシ-N-(4-(メチルチオ)ベンゾ[d]チアゾール-2-イル)ベンゾフラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a benzofuran core, a benzo[d]thiazole moiety, and a carboxamide linkage
科学的研究の応用
Chemistry
In chemistry, 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it a valuable candidate for developing new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been found to inhibit key signaling pathways involved in inflammation and cancer cell proliferation, making it a potential therapeutic agent for treating chronic inflammatory diseases and various cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers and other materials can lead to the creation of advanced composites for various applications.
作用機序
The biological activity of thiazoles is often influenced by the substituents on the thiazole ring . For example, a chloro-substituted phenyl ring at the fourth position of the thiazole ring has been found to improve antibacterial activity .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and stability.
生化学分析
Biochemical Properties
7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its ability to participate in a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects . The benzofuran moiety further enhances its biochemical activity by facilitating interactions with specific proteins and enzymes. For instance, the compound may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, the compound’s interaction with cellular proteins can lead to alterations in metabolic pathways, impacting cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific target. Furthermore, the compound’s influence on gene expression is mediated through its binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Its degradation products and their potential effects on cellular function are also of interest, as they may contribute to the compound’s overall biological activity.
Dosage Effects in Animal Models
The effects of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, potential toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular toxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with oxidative stress-related enzymes, such as superoxide dismutase and catalase, suggests its role in modulating redox balance within cells . Additionally, its influence on metabolic pathways related to energy production and lipid metabolism further underscores its biochemical significance.
Transport and Distribution
The transport and distribution of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation, thereby affecting its overall biological activity.
Subcellular Localization
The subcellular localization of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is critical to its activity and function. The compound is known to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its interaction with key biomolecules and contributing to its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Synthesis of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is typically synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzofuran core with the benzo[d]thiazole moiety through an amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous solvents and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
7-methoxybenzofuran-2-carboxamide: Lacks the benzo[d]thiazole moiety, resulting in different biological activities.
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.
7-methoxy-N-(4-(methylthio)phenyl)benzofuran-2-carboxamide: Substitutes the benzo[d]thiazole moiety with a simpler phenyl ring, altering its pharmacological profile.
Uniqueness
The presence of both the methoxy group and the benzo[d]thiazole moiety in 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide confers unique chemical and biological properties. This combination enhances its solubility, reactivity, and ability to interact with multiple biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
7-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-22-11-6-3-5-10-9-12(23-16(10)11)17(21)20-18-19-15-13(24-2)7-4-8-14(15)25-18/h3-9H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRMQRXSXNJGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Cyclobutylpyrimidin-4-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2490000.png)
![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)
![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)

![7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione](/img/structure/B2490007.png)
![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)





